Methyl N-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-N-((1r,4r)-4-formylcyclohexyl)glycinate

Description

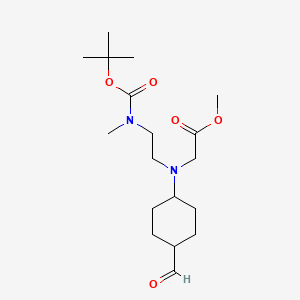

Methyl N-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-N-((1r,4r)-4-formylcyclohexyl)glycinate is a multifunctional organic compound characterized by a glycinate backbone modified with a tert-butoxycarbonyl (Boc)-protected methylamine group, a trans-4-formylcyclohexyl substituent, and a methyl ester.

Properties

Molecular Formula |

C18H32N2O5 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

methyl 2-[(4-formylcyclohexyl)-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]amino]acetate |

InChI |

InChI=1S/C18H32N2O5/c1-18(2,3)25-17(23)19(4)10-11-20(12-16(22)24-5)15-8-6-14(13-21)7-9-15/h13-15H,6-12H2,1-5H3 |

InChI Key |

HNEXJPKOTUEASQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCN(CC(=O)OC)C1CCC(CC1)C=O |

Origin of Product |

United States |

Biological Activity

Methyl N-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-N-((1r,4r)-4-formylcyclohexyl)glycinate, with the CAS number 1821463-80-2, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on available research findings.

The molecular formula of the compound is , with a molecular weight of 356.5 g/mol. The structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. The presence of the formyl cyclohexyl group suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 356.5 g/mol |

| CAS Number | 1821463-80-2 |

Synthesis

The synthesis of this compound typically involves the use of tert-butoxycarbonyl (Boc) chemistry, which allows for selective protection and deprotection of amines. The method often includes coupling reactions with various amino acids and derivatives to achieve the desired structure. For example, the synthesis may involve the reaction of Boc-protected amino acids with appropriate electrophiles to introduce the cyclohexyl and formyl functionalities.

Pharmacological Potential

Preliminary studies suggest that compounds containing the Boc group exhibit diverse biological activities, including neuroprotective effects. For instance, related compounds have shown potential in modulating dopaminergic pathways, which are crucial in conditions such as Parkinson's disease . The specific compound may share similar mechanisms due to its structural characteristics.

Case Studies

While detailed mechanistic studies specifically on this compound are scarce, it is hypothesized that its activity may involve:

- Dopaminergic Modulation : Interaction with dopamine receptors due to structural similarities with known dopaminergic agents.

- Neuroprotective Pathways : Potential activation of pathways that protect neuronal cells from apoptosis or damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best contextualized by comparing it to analogs from the literature. Below is a detailed analysis:

Functional Group Analogues

tert-Butylisothiocyanato-(2-benzyl)-acetate ():

- Key Similarity : Both compounds feature tert-butyl groups (Boc in the target vs. isothiocyanate here).

- Key Difference : The target compound’s Boc group serves as an amine-protecting group, whereas the isothiocyanate in this analog is reactive toward nucleophiles (e.g., amines or thiols).

- Synthetic Insight : The synthesis of tert-butylisothiocyanato derivatives involves silylation and thiocyanate coupling, whereas the target compound’s Boc group is typically introduced via carbodiimide-mediated coupling .

Methoxycarbonyl Glycine Ethyl Ester ():

- Key Similarity : Both are glycine derivatives with ester groups.

- Key Difference : The ethyl ester in this analog vs. the methyl ester in the target compound may lead to differences in hydrolysis rates. Methoxycarbonyl glycine ethyl ester lacks the Boc-protected amine and cyclohexyl substituent, simplifying its reactivity profile.

- Analytical Data : The ethyl ester analog’s ¹H-NMR shows a triplet at δ 1.25 ppm (CH₃ of ethyl), absent in the target compound’s methyl ester .

Structural Analogues

N-Methyl-N-phenylcarbamoylglycine Ethyl Ester (): Key Similarity: Both contain N-alkylated glycine esters. Thermal Stability: The carbamoyl group may enhance thermal stability compared to the Boc group, which is labile under acidic conditions .

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ():

- Key Similarity : Both compounds feature aromatic/cyclohexyl groups and ester/amide linkages.

- Key Difference : The benzamide’s fluorescence properties (studied via spectrofluorometry) contrast with the target compound’s aldehyde group, which is more reactive but lacks intrinsic fluorescence .

Physicochemical Properties

| Property | Target Compound | Methoxycarbonyl Glycine Ethyl Ester | tert-Butylisothiocyanato-(2-benzyl)-acetate |

|---|---|---|---|

| Molecular Weight | ~420 g/mol | 161 g/mol | 279 g/mol |

| Ester Group | Methyl | Ethyl | tert-Butyl |

| Functional Groups | Boc, formyl, ester | Methoxycarbonyl, ester | Isothiocyanate, benzyl |

| Solubility (CHCl₃) | High | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.